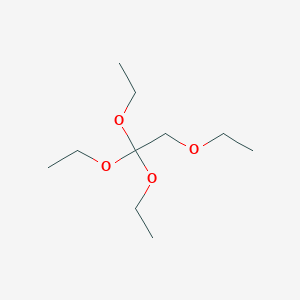
1,1,1,2-Tetraethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetraethoxyethane is a useful research compound. Its molecular formula is C10H22O4 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Reagent in Organic Chemistry
1,1,2,2-Tetraethoxyethane serves as a valuable reagent in organic synthesis. It is particularly useful in the formation of acetals and ketals from aldehydes and ketones. The reaction mechanism typically involves the nucleophilic attack of the ethoxy groups on the carbonyl carbon, leading to the formation of stable acetal structures. This property makes it an essential compound in organic laboratories for synthesizing complex molecules.
Biological Applications
Preparation of Biologically Active Compounds
In biological research, 1,1,2,2-Tetraethoxyethane can be utilized in the preparation of various biologically active compounds. Its ability to modify functional groups allows researchers to create derivatives that may exhibit specific biological activities. This aspect is particularly relevant in drug development and medicinal chemistry.
Industrial Uses
Solvent in Polymer Production
The compound is widely used as a solvent in industrial processes, particularly in the production of polymers. Its solvent properties facilitate the dissolution of various reactants and additives, enhancing the efficiency of polymerization reactions. Additionally, it acts as a coalescent agent in paint formulations, improving film formation and stability .
Electrochemical Applications
Electrolyte in Lithium-Sulfur Batteries
Recent studies have highlighted the use of 1,1,2,2-Tetraethoxyethane as an electrolyte component in lithium-sulfur batteries. The compound helps reduce polysulfide solubility, which enhances battery cycling performance and stability. This application demonstrates its potential beyond traditional organic synthesis into the field of energy storage technologies .
Case Studies and Research Findings
A notable case study involving 1,1,2,2-Tetraethoxyethane explored its role as a solvent in lithium-sulfur batteries. Researchers found that incorporating this compound into battery electrolytes significantly improved cycling performance by mitigating polysulfide dissolution issues. This finding highlights its relevance not only in chemical synthesis but also in advancing energy storage technologies .
Another investigation focused on glyoxal-based solvents (including 1,1,2,2-Tetraethoxyethane) for electrochemical applications. The study reported favorable transport and thermal properties when used as electrolytes in lithium-ion batteries . Such findings underscore the versatility of this compound across multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
58995-67-8 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1,1,1,2-tetraethoxyethane |
InChI |
InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
QSVIFMIHOCWOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















